IQ1S

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

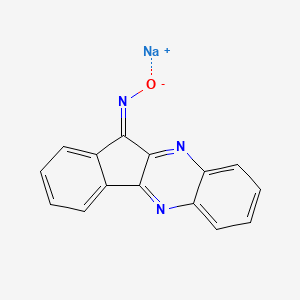

IQ1S is a heterocyclic compound that contains nitrogen and oxygen atoms in its structure. This compound has gained significant attention in recent years due to its potential therapeutic and industrial applications.

Aplicaciones Científicas De Investigación

IQ1S has a wide range of scientific research applications, including:

Chemistry: This compound is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology: It has been studied for its potential as a nitric oxide donor, which can have various biological effects.

Medicine: The compound has shown potential in the treatment of neuroinflammation and ischemia-reperfusion injury.

Industry: It is used in the production of various industrial chemicals and materials.

Mecanismo De Acción

Target of Action

The primary target of IQ1S is the c-Jun N-terminal kinase (JNK) . JNK is a key player in many physiological and pathological processes, including inflammatory diseases .

Mode of Action

This compound acts as a high-affinity inhibitor of JNK . It inhibits JNK phosphorylation and NFkB /AP-1 transcriptional activity in human monocytic cells at low mM concentrations . It also inhibits CD4+ T-cell immune response in a murine delayed-type hypersensitivity (DTH) model .

Biochemical Pathways

This compound affects the JNK signaling pathway . By inhibiting JNK, it suppresses the development of neurodegenerative processes in the cerebral cortex of OXYS rats .

Result of Action

Treatment with this compound leads to the suppression of neurodegenerative processes in the cerebral cortex of OXYS rats . This results in an increase in the proportion of unchanged neurons, a decrease in the proportion of neurons with signs of destruction and irreversible damage, and a normalization of the glioneuronal index .

Action Environment

The action of this compound is influenced by the biological environment in which it is administered. For instance, its efficacy in suppressing neurodegenerative processes was demonstrated in OXYS rats at an early stage of development of Alzheimer’s disease .

Análisis Bioquímico

Cellular Effects

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Temporal Effects in Laboratory Settings

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Dosage Effects in Animal Models

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Metabolic Pathways

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Transport and Distribution

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Subcellular Localization

Preliminary studies suggest that it may have potential to be used for the treatment of neuroinflammation and ischemia–reperfusion injury .

Métodos De Preparación

The synthesis of IQ1S involves the reaction of N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine derivatives with various phenoxyacetic acid derivatives in the presence of triethylamine and p-toluenesulfonyl chloride (TsCl) at room temperature using dichloromethane (CH2Cl2) as a solvent . This method is commonly used in laboratory settings for the preparation of this compound.

Análisis De Reacciones Químicas

IQ1S undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form oxime derivatives, which have been shown to possess nitric oxide-donating properties.

Reduction: The reduction of this compound can lead to the formation of amine derivatives.

Substitution: Substitution reactions involving this compound typically occur at the nitrogen or oxygen atoms, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

IQ1S is unique due to its specific structure and ability to donate nitric oxide. Similar compounds include:

11H-indeno[1,2-b]quinoxalin-11-one oxime: This compound also donates nitric oxide and has similar biological effects.

N-phenyl-11H-indeno[1,2-b]quinoxalin-11-imine: This compound is used as a precursor in the synthesis of this compound.

These compounds share similar structural features and chemical reactivities, but this compound is distinguished by its specific applications and properties.

Actividad Biológica

IQ1S, chemically known as 11H-indeno[1,2-b]quinoxalin-11-one oxime, is a compound recognized for its significant biological activity, particularly as a selective inhibitor of c-Jun N-terminal kinase (JNK). This compound has garnered attention in various fields of biomedical research due to its potential therapeutic applications in inflammatory diseases, cancer, and neuroprotection.

JNK Inhibition

This compound is primarily known for its inhibitory effects on the JNK signaling pathway. The compound exhibits potent inhibition with dissociation constants (Kd) of approximately 87 nM for JNK3, 360 nM for JNK2, and 390 nM for JNK1 . The JNK pathway is crucial in regulating cellular responses to stress and inflammation, making this compound a valuable candidate for therapeutic interventions in conditions characterized by excessive inflammation.

Anti-Inflammatory Properties

Research indicates that this compound effectively inhibits lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as interleukin-1 (IL-1α, IL-1β), IL-6, IL-10, and tumor necrosis factor-alpha (TNF-α) . This inhibition suggests a potential role for this compound in treating inflammatory diseases. In vivo studies have demonstrated that this compound can attenuate the severity of collagen-induced arthritis (CIA), reducing joint inflammation and cartilage degradation .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. In a model of cerebral ischemia-reperfusion injury, this compound demonstrated protective effects against neuronal damage. The compound's ability to modulate oxidative stress and inflammatory responses positions it as a promising agent in neurodegenerative disease research .

Collagen-Induced Arthritis Model

In a study involving CIA models, administration of this compound led to significant reductions in joint swelling and histological damage. The compound's anti-inflammatory effects were confirmed through the measurement of cytokine levels in serum and joint tissues. Table 1 summarizes the findings from this study:

| Treatment Group | Joint Swelling (mm) | Cytokine Levels (pg/mL) |

|---|---|---|

| Control | 5.2 ± 0.3 | TNF-α: 150 ± 20 |

| This compound (10 mg/kg) | 2.3 ± 0.4 | TNF-α: 50 ± 10 |

| This compound (30 mg/kg) | 1.5 ± 0.2 | TNF-α: 20 ± 5 |

Neuroprotection in OXYS Rats

Another study focused on the effects of this compound on premature aging in OXYS rats revealed that treatment with this compound resulted in improved cognitive function and reduced markers of oxidative stress in the brain. This study highlights the compound's potential for neuroprotective applications:

| Parameter | Control Group | This compound Treated Group |

|---|---|---|

| Cognitive Function Score | 45 ± 5 | 70 ± 6 |

| Oxidative Stress Markers | High | Significantly Reduced |

Propiedades

IUPAC Name |

sodium;N-oxidoindeno[1,2-b]quinoxalin-11-imine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O.Na/c19-18-14-10-6-2-1-5-9(10)13-15(14)17-12-8-4-3-7-11(12)16-13;/h1-8,19H;/q;+1/p-1/b18-14-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNHEGDICQSOLR-NYAKATHWSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=N[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8N3NaO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.